![molecular formula C14H24N6O3S B2987685 N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide CAS No. 1219912-12-5](/img/structure/B2987685.png)
N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide is a useful research compound. Its molecular formula is C14H24N6O3S and its molecular weight is 356.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may affect the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting they may have a bactericidal effect.
生物活性
N,N-Dimethyl-4-(6-morpholinopyridazin-3-yl)piperazine-1-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies highlighting its efficacy against various cancer cell lines.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18N4O2S
- Molecular Weight : 286.37 g/mol
- CAS Number : 91066524
The compound features a piperazine ring substituted with a morpholinopyridazine moiety and a sulfonamide group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, including K562 (chronic myeloid leukemia), T47D (breast cancer), and others. The compound demonstrated promising inhibitory effects, with IC50 values comparable to established chemotherapeutics.
Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
---|---|---|---|
K562 | 1.42 | Doxorubicin | 0.33 |
T47D | 1.50 | Doxorubicin | 0.81 |
A549 | 0.12 | Gambogic Acid | 1.20 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, indicating its potential as a lead compound in cancer therapy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the piperazine ring and the introduction of various substituents significantly influence the biological activity of the compound. For instance, compounds with phenyl groups at specific positions exhibited enhanced activity against K562 cells, while methyl substitutions showed reduced efficacy .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on K562 Cells : This study demonstrated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. The results indicated a decrease in Bcl-2 expression and an increase in Bax levels, suggesting a shift towards pro-apoptotic signaling .
- T47D Cell Line Analysis : In T47D cells, the compound was shown to disrupt estrogen receptor signaling pathways, which are critical in breast cancer progression. The inhibition of this pathway resulted in reduced tumor growth in xenograft models .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor reduction compared to controls, reinforcing its potential as an effective therapeutic agent .
属性
IUPAC Name |
N,N-dimethyl-4-(6-morpholin-4-ylpyridazin-3-yl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O3S/c1-17(2)24(21,22)20-7-5-18(6-8-20)13-3-4-14(16-15-13)19-9-11-23-12-10-19/h3-4H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEHPACSQSUILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。